Ethyl 2,4-dihydroxy-6-methylnicotinate

Description

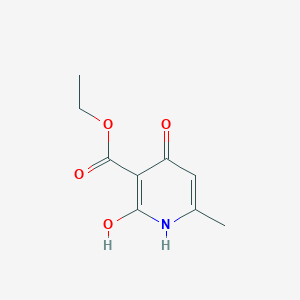

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCZAWPDHHYFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(NC1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908448 | |

| Record name | Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817841 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10350-10-4, 70254-52-3 | |

| Record name | 10350-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2,4-Dihydroxy-6-methylnicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dihydroxy-6-methylnicotinate is a multi-substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its structural framework, featuring hydroxyl, methyl, and ethyl carboxylate functionalities on a pyridine core, offers multiple reactive sites for the development of novel compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. While this compound is a key intermediate in the synthesis of molecules with potential biological activities, it is important to note that, based on currently available public domain information, the specific biological activity and associated signaling pathways of this compound itself have not been extensively characterized.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₄ | [2] |

| Molecular Weight | 197.19 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 210 °C | [1] |

| IUPAC Name | ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate | [1] |

| CAS Number | 70254-52-3 | [3] |

| Solubility | Soluble in some polar solvents (e.g., methanol), insoluble in nonpolar solvents (e.g., benzene, ether). | [2] |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported. The following sections provide detailed experimental protocols for each method.

Multi-component Synthesis from Ethyl 3-aminocrotonate and Diethyl Malonate

This method provides a high yield and purity of the final product.[1][3]

Experimental Protocol:

-

To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).[3]

-

Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[3]

-

After the reaction is complete, cool the mixture to 50-60 °C.[3]

-

Concentrate the reaction mixture under reduced pressure to remove approximately 100 g of ethanol.[3]

-

Slowly pour the concentrated solution into 1000 ml of water.[3]

-

Add 10 g of basic activated carbon, stir for 1 hour, and then filter the mixture.[3]

-

Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.[3]

-

Collect the solid by filtration and dry at 50-60 °C to obtain white, needle-like crystals of this compound.[3]

Reported Yield: 125 g (81.85%)[3] Reported Purity (HPLC): 99.5%[3]

Esterification of 2,4-Dihydroxy-6-methylnicotinic Acid

This is a classical and straightforward method involving the direct esterification of the corresponding carboxylic acid.[1]

Experimental Protocol:

-

In a round-bottom flask, dissolve 2,4-dihydroxy-6-methylnicotinic acid in an excess of ethanol.

-

Add a catalytic amount of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid).[1]

-

Heat the reaction mixture to reflux to drive the esterification reaction towards completion.

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the acidic catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Note: While this is a general procedure, specific reaction conditions and yields may vary depending on the scale and specific reagents used. A similar procedure for the synthesis of methyl 4-hydroxy-6-methylnicotinate using EDCI and DMAP as coupling agents reported a yield of 88%.[1]

Spectroscopic Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) |

| Methyl protons (on pyridine ring) | ~ 2.5 (singlet) |

| Methylene protons (of ethyl ester) | Quartet |

| Methyl protons (of ethyl ester) | Triplet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 165-175 |

| C2, C4 (pyridine, with -OH) | 150-165 |

| C6 (pyridine, with -CH₃) | 140-150 |

| C3, C5 (pyridine) | Not specified |

| Methylene carbon (of ethyl ester) | Upfield aliphatic region |

| Methyl carbon (of ethyl ester) | Upfield aliphatic region |

| Methyl carbon (on pyridine ring) | Upfield aliphatic region |

Source for predicted NMR data: Benchchem

Biological Activity and Signaling Pathways

This compound is primarily utilized as a versatile scaffold in the synthesis of more complex heterocyclic compounds.[1] It has been employed as a starting material for the preparation of analogs of Lucanthone, which are investigated for their potential antitumor and bactericidal properties.[1][3] The pyridine ring of the scaffold is a key feature that can mimic the hinge-binding region of ATP in the active site of kinases, which are crucial enzymes in cellular signaling. This makes it a valuable starting point for the design of kinase inhibitors.

However, it is critical to note that extensive searches of scientific literature and chemical databases did not yield specific quantitative data on the antitumor or bactericidal activity of this compound itself. The reported biological activities are associated with its derivatives and analogs.[4][5][6]

Consequently, there is no available information on specific signaling pathways that are directly modulated by this compound. The creation of a signaling pathway diagram would therefore be speculative and is not included in this guide to maintain scientific accuracy.

Experimental Workflows

The following diagram illustrates the workflow for the multi-component synthesis of this compound.

Caption: Multi-component synthesis workflow.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined synthetic routes and chemical properties. Its primary importance lies in its role as a foundational scaffold for the development of novel heterocyclic compounds with potential therapeutic applications. While the biological activities of its derivatives are a subject of ongoing research, further investigation is required to elucidate the specific pharmacological profile of the parent compound and its potential interactions with cellular signaling pathways. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

- 1. This compound|70254-52-3 [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]

- 4. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2,4-dihydroxy-6-methylnicotinate: A Technical Guide for Drug Discovery Professionals

CAS Number: 70254-52-3

This technical whitepaper provides an in-depth overview of Ethyl 2,4-dihydroxy-6-methylnicotinate, a versatile pyridine derivative that serves as a crucial building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a consolidated resource on its chemical properties, synthesis, and significant applications as a key starting material for potent bioactive molecules.

Core Chemical and Physical Data

This compound is a white to off-white crystalline powder.[1][2] Its fundamental physicochemical properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 70254-52-3 | [3][4] |

| Molecular Formula | C₉H₁₁NO₄ | [3][4] |

| Molecular Weight | 197.19 g/mol | [3][4] |

| Melting Point | 205-210 °C | [1][2] |

| Boiling Point (Predicted) | 446.0 ± 40.0 °C | [5] |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in methanol and other polar organic solvents; insoluble in nonpolar solvents like benzene and ether.[6][7] | |

| Appearance | White to almost white crystalline powder | [1][2] |

Table 2: Computational Data

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 79.65 Ų | [3] |

| logP (Predicted) | 0.97792 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. The most prominent methods are detailed below as experimental protocols.

Experimental Protocol 1: Multicomponent Synthesis

This protocol describes the synthesis from ethyl 3-aminocrotonate and diethyl malonate, which is suitable for large-scale production.

Materials:

-

Ethyl 3-aminocrotonate

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Water

-

Ammonium chloride

-

Basic activated carbon

Procedure:

-

To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).[4]

-

Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[4]

-

After the reaction is complete, cool the mixture to 50-60 °C.

-

Concentrate the solution under reduced pressure to remove approximately 100 g of ethanol.[4]

-

Slowly pour the concentrated solution into 1000 ml of water.

-

Add 10 g of basic activated carbon, stir for 1 hour, and then filter the mixture.[4]

-

Cool the filtrate to below 0 °C.

-

Adjust the pH to 2-3 with ammonium chloride to precipitate the product.[4]

-

Collect the solid by filtration.

-

Dry the resulting solid at 50-60 °C to obtain white, needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate.[4]

A reported yield for this method is approximately 81.85%, with an HPLC purity of 99.5%.[4]

Experimental Protocol 2: Esterification of 2,4-dihydroxy-6-methylnicotinic acid

This method involves the direct esterification of the corresponding carboxylic acid.

Materials:

-

2,4-dihydroxy-6-methylnicotinic acid

-

Ethanol

-

Strong acid catalyst (e.g., sulfuric acid or hydrochloric acid)

Procedure:

-

Combine 2,4-dihydroxy-6-methylnicotinic acid and an excess of ethanol in a round-bottom flask.

-

Add a catalytic amount of a strong mineral acid.

-

Heat the mixture to reflux to drive the ester formation.

-

Monitor the reaction by a suitable method (e.g., TLC) until completion.

-

Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry due to its multiple reactive sites, which allow for molecular diversification.[1][8] Its primary significance lies in its use as a key intermediate in the synthesis of complex heterocyclic compounds with demonstrated biological activity.

Synthesis of Lucanthone Analogs

This compound has been utilized as a starting material for the synthesis of analogs of Lucanthone.[1][4][8][9][10] These analogs have been investigated for their potential antitumor and bactericidal properties.[1][4][8][9]

Synthesis of EZH2 Inhibitors

A significant application of this compound is in the preparation of imidazopyridine-based inhibitors of the Enhancer of Zeste Homolog 2 (EZH2).[11] EZH2 is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2) and is implicated in the progression of various cancers.[2]

The following diagram illustrates a generalized workflow for the synthesis of an EZH2 inhibitor using this compound as a key intermediate.

References

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. This compound|70254-52-3 [benchchem.com]

- 9. ejournal.um.edu.my [ejournal.um.edu.my]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. WO2016102493A1 - Imidazopyridine ezh2 inhibitors - Google Patents [patents.google.com]

Physical and chemical properties of Ethyl 2,4-dihydroxy-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2,4-dihydroxy-6-methylnicotinate, a versatile heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, synthesis protocols, and potential biological relevance, presenting data in a clear and accessible format for scientific professionals.

Core Physical and Chemical Properties

This compound is a multi-substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its structure features a pyridine ring with hydroxyl groups at the 2 and 4 positions, a methyl group at the 6 position, and an ethyl carboxylate group at the 3 position, offering multiple sites for chemical modification.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 70254-52-3 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₄ | [1][3][4] |

| Molecular Weight | 197.19 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [1][5][6] |

| Melting Point | 210–213 °C | [6] |

| Boiling Point (Predicted) | 363.155 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.555 g/cm³ | [6] |

| Solubility | Insoluble in water; Soluble in some polar organic solvents. | [4][6] |

| Flash Point | 173.43 °C | [6] |

| Refractive Index | 1.619 | [6] |

Table 2: Predicted Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH protons | Broad singlet | s |

| Pyridine CH | Aromatic region | s |

| -OCH₂CH₃ | ~4.0-4.4 | q |

| -CH₃ (on ring) | ~2.5 | s |

| -OCH₂CH₃ | ~1.2-1.4 | t |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 165-175 |

| C2, C4 (with -OH) | 150-165 |

| C6 (with -CH₃) | 140-150 |

| C3, C5 | Aromatic region |

| -OCH₂CH₃ | ~60 |

| -CH₃ (on ring) | ~20 |

| -OCH₂CH₃ | ~14 |

| IR Spectroscopy | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H Stretch | Broad | 3400-3200 |

| C-H Stretch (aliphatic) | 3000-2850 | |

| C=O Stretch (ester) | Strong, sharp | ~1700 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a multicomponent reaction.[1]

Protocol: Synthesis from Ethyl 3-aminocrotonate and Diethyl Malonate [7]

-

Reaction Setup: To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).

-

Reaction Conditions: Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.

-

Work-up: After the reaction is complete, cool the mixture to 50-60 °C and concentrate under reduced pressure to remove approximately 100 g of ethanol.

-

Purification: Slowly pour the concentrated solution into 1000 ml of water. Add 10 g of basic activated carbon, stir for 1 hour, and then filter.

-

Precipitation: Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.

-

Isolation: Collect the solid precipitate by filtration and dry at 50-60 °C to yield white, needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate.

This protocol has been reported to achieve a yield of 81.85% with an HPLC purity of 99.5%.[7]

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of solid organic compounds.

Protocol: Melting Point Determination

The melting point is determined by packing a small amount of the finely powdered, dry compound into a capillary tube. The capillary tube is then heated in a calibrated melting point apparatus, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. A slow heating rate (e.g., 1-2 °C per minute) near the expected melting point is crucial for accuracy.

Protocol: Solubility Determination (Gravimetric Method)

-

Equilibration: Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Analysis: Accurately measure a known volume of the clear, saturated solution.

-

Solvent Evaporation: Evaporate the solvent from the measured sample completely under controlled conditions (e.g., in a vacuum oven).

-

Calculation: Weigh the remaining solid residue to determine the mass of the dissolved compound and calculate the solubility in the desired units (e.g., g/100 mL).

Biological Significance and Potential Applications

This compound serves as a key building block for the synthesis of various biologically active molecules.[1][4] It has been used as a starting material for the preparation of lucanthone analogs, which have been investigated for their potential antitumor and bactericidal properties.[1][7]

The pyridine scaffold of this compound is of particular interest in drug discovery, especially in the design of kinase inhibitors. The pyridine ring can mimic the hinge-binding region of ATP in the active site of kinases, a common strategy for developing competitive inhibitors.[1] Dysregulation of kinase signaling pathways is implicated in numerous diseases, including cancer. By modifying the various functional groups on the this compound core, researchers can synthesize libraries of compounds to screen for high affinity and selectivity against specific kinase targets.

Visualizations

Experimental Workflow: Synthesis of this compound

References

- 1. This compound|70254-52-3 [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 70254-52-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate 70254-52-3 [cds-bsx.com]

- 7. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]

An In-depth Technical Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of Ethyl 2,4-dihydroxy-6-methylnicotinate. This multi-substituted pyridine derivative is a valuable building block in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Molecular Structure and Properties

This compound is a white to off-white crystalline powder.[1] Its structure consists of a pyridine ring functionalized with two hydroxyl groups at the 2 and 4 positions, a methyl group at the 6 position, and an ethyl carboxylate group at the 3 position.[1] This arrangement of functional groups provides multiple reactive sites for further chemical modifications.[1] The IUPAC name for this compound is ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₄ | [2] |

| Molecular Weight | 197.19 g/mol | [1] |

| CAS Number | 70254-52-3 | [1][3] |

| Appearance | White to almost white powder to crystal | |

| Melting Point | 210-212 °C | [1][4] |

| SMILES | CCOC(=O)c1c(O)cc(C)nc1O | [4] |

| InChIKey | CMCZAWPDHHYFPU-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a multicomponent reaction involving ethyl 3-aminocrotonate and diethyl malonate.[3]

Experimental Protocol: Multicomponent Synthesis

Materials:

-

Ethyl 3-aminocrotonate

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Basic activated carbon

-

Ammonium chloride

-

Water

Procedure:

-

To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).[3]

-

Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[3]

-

After the reaction is complete, cool the mixture to 50-60 °C.[3]

-

Concentrate the mixture under reduced pressure to remove approximately 100 g of ethanol.[3]

-

Slowly pour the concentrated solution into 1000 ml of water.[3]

-

Add 10 g of basic activated carbon, and stir the suspension for 1 hour.[3]

-

Filter the mixture to remove the activated carbon.[3]

-

Cool the filtrate to below 0 °C.[3]

-

Adjust the pH of the filtrate to 2-3 with ammonium chloride to precipitate the product.[3]

-

Collect the solid precipitate by filtration.[3]

-

Dry the solid at 50-60 °C to obtain white, needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate.[3]

This protocol has been reported to yield approximately 125 g (81.85% yield) with a purity of 99.5% as determined by HPLC.[3]

Characterization Methods

The structural integrity and purity of synthesized this compound are typically confirmed using various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be employed to confirm the connectivity of the atoms in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. For the analysis of nicotinate derivatives, specific instrument parameters are crucial for achieving good resolution and sensitivity.

Table 2: Typical GC-MS Parameters for the Analysis of Nicotinate Derivatives

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., HP-5ms, VF624) |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature 50-80°C, ramped to 280-310°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Synthesis Workflow

The following diagram illustrates the key steps in the multicomponent synthesis of this compound.

Biological Significance and Applications

This compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds.[1] It has been utilized as a starting material for the preparation of analogs of Lucanthone, which have been investigated for their potential antitumor and bactericidal properties.[1] While this compound is a precursor to biologically active molecules, detailed studies on its own mechanism of action or specific signaling pathways are not extensively available in the current literature. Further research into the biological activities of this core structure could unveil new therapeutic potentials.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate, a substituted pyridine derivative, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring multiple reactive sites—including two hydroxyl groups, a methyl group, and an ethyl carboxylate group—makes it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. This compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and immunology. Derivatives have shown potential as antitumor agents and as inhibitors of critical cellular signaling kinases.

The formal IUPAC name for this compound is ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate . It exists in tautomeric forms, with the 2,4-dihydroxypyridine form being in equilibrium with the 4-hydroxy-2-pyridone form.

Physicochemical and Spectroscopic Data

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate | [1] |

| Synonyms | Ethyl 2,4-dihydroxy-6-methylnicotinate, Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | [2] |

| CAS Number | 70254-52-3 | [1] |

| Molecular Formula | C₉H₁₁NO₄ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 210 °C | [1] |

Spectroscopic Characterization

Table 2: Spectroscopic Data for a Structurally Related Analogue Analogue Structure:

(Note: This is a representative structure, not the primary topic compound)

| Parameter | Data | Reference(s) |

| ¹H-NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.24 (s, 1H), 7.77 (s, 1H), 7.39 (d, 2H, J = 8.0 Hz), 7.25 (d, 2H, J = 8.0 Hz), 5.15 (s, 1H), 3.98 (q, 2H, J = 7.2 Hz), 2.25 (s, 3H), 1.09 (t, 3H, J = 7.2 Hz) | [3] |

| ¹³C-NMR (DMSO-d₆, 100 MHz) | δ (ppm): 165.2, 151.9, 148.7, 143.8, 131.8, 128.4, 128.2, 98.8, 59.2, 53.4, 17.8, 14.1 | [3] |

| FT-IR (ATR, cm⁻¹) | 3339, 2980, 2931, 1724, 1695 | [3] |

Synthesis and Experimental Protocols

There are two primary synthetic routes to obtain Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate.

Multicomponent Synthesis

This method involves the reaction of ethyl 3-aminocrotonate and diethyl malonate in the presence of a base. It is an efficient one-pot synthesis.

-

Materials: Ethyl 3-aminocrotonate, diethyl malonate, sodium ethoxide, anhydrous ethanol, ammonium chloride, activated carbon.

-

Procedure:

-

To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol).

-

Add sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).

-

Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.

-

After the reaction is complete, cool the system to 50-60 °C.

-

Concentrate the mixture under reduced pressure to remove approximately 100 g of ethanol.

-

Slowly pour the concentrated solution into 1000 ml of water.

-

Add 10 g of basic activated carbon, stir for 1 hour, and filter.

-

Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride, leading to the precipitation of a solid.

-

Collect the solid by filtration and dry at 50-60 °C to yield white needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate.

-

-

Reported Yield: 81.85%

-

Purity (HPLC): 99.5%

Caption: Workflow for the multicomponent synthesis of the target compound.

Direct Esterification (Fischer Esterification)

This classical approach involves the direct esterification of 2,4-dihydroxy-6-methylnicotinic acid with ethanol, typically catalyzed by a strong acid.

-

Materials: 2,4-dihydroxy-6-methylnicotinic acid, absolute ethanol, concentrated sulfuric acid (or other strong acid catalyst), sodium bicarbonate solution, extraction solvent (e.g., ethyl acetate), drying agent (e.g., anhydrous sodium sulfate).

-

Procedure:

-

Suspend 2,4-dihydroxy-6-methylnicotinic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

-

Caption: Generalized workflow for the direct esterification synthesis.

Biological Activity and Applications

Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate is a valuable precursor for synthesizing compounds with potential therapeutic applications, primarily as antitumor agents and kinase inhibitors .

Antitumor and Kinase Inhibitory Potential

The pyridine core of the title compound is a privileged scaffold in medicinal chemistry. It has been utilized as a starting material for the synthesis of analogues of Lucanthone , which are investigated for their antitumor and bactericidal properties.[1]

Furthermore, the pyridine ring system is a common feature in many kinase inhibitors . Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold can mimic the hinge-binding region of ATP in the kinase active site. Derivatives of this scaffold have been explored as inhibitors of several kinases, including:

-

PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.

-

TYK2 (Tyrosine Kinase 2): A member of the Janus kinase (JAK) family, involved in cytokine signaling and immune responses.

Quantitative Biological Data

While specific IC₅₀ values for derivatives synthesized directly from Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate are not extensively reported, the following table (Table 3) presents data for various pyridine-based inhibitors targeting PIM-1 and TYK2 to illustrate the therapeutic potential of this compound class.

Table 3: Biological Activity of Representative Pyridine-Based Kinase Inhibitors

| Compound / Structure | Target Kinase | IC₅₀ (nM) | Cell-based Assay IC₅₀ (nM) | Reference(s) |

| Compound 8d (Thieno[2,3-b]pyridine derivative) | PIM-1 | 19 | - | [4] |

| Compound 5b (Pyridine derivative) | PIM-1 | 44 | - | [4] |

| Compound 12 (Pyridine derivative) | PIM-1 | 14,300 | - | [2] |

| Deucravacitinib (BMS-986165) | TYK2 | - | 40 (IL-12-induced IFN-γ release) | [5] |

| Compound 4h (Pyridine derivative) | TYK2 | - | 41 (hWB) | [6] |

Key Experimental Protocols: Biological Assays

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

-

Materials: Test compound, cancer cell line (e.g., HeLa), Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol), multichannel pipette, microplate reader.

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/ml (100 µL per well) and incubate for 24 hours for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method for measuring kinase activity.

-

Objective: To determine the IC₅₀ of a test compound against a specific protein kinase.

-

Materials: Test compound, purified kinase enzyme, kinase buffer, ATP, fluorescein-labeled substrate peptide, terbium-labeled anti-phospho-substrate antibody, 384-well plates, microplate reader capable of TR-FRET detection.

-

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of the test inhibitor in kinase buffer (final DMSO concentration should be low, e.g., <1%).

-

Dilute the kinase enzyme to a working concentration in the kinase buffer.

-

Prepare a substrate/ATP mixture in the kinase buffer. The ATP concentration should be near the Kₘ for the kinase.

-

-

Kinase Reaction:

-

Add 5 µL of the 4x concentrated inhibitor dilutions to the wells of a 384-well plate. Include DMSO-only (no inhibitor) and no-enzyme controls.

-

Add 5 µL of the 4x concentrated kinase solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[8]

-

Initiate the kinase reaction by adding 10 µL of the 2x concentrated substrate/ATP solution to all wells.[8]

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction and prepare for detection by adding 20 µL of a development solution containing a terbium-labeled antibody specific for the phosphorylated substrate and EDTA.

-

Incubate for 60 minutes at room temperature to allow antibody binding.

-

-

Signal Reading:

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

-

Data Analysis:

-

Calculate the emission ratio. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

-

Caption: General workflow for an in vitro TR-FRET kinase inhibition assay.

Signaling Pathway Visualizations

Derivatives of Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate have been investigated as inhibitors of PIM-1 and TYK2 kinases. The following diagrams illustrate the general signaling pathways in which these kinases operate.

Caption: Simplified PIM-1 kinase signaling pathway.

Caption: Overview of the TYK2-mediated JAK/STAT signaling pathway.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. skin.dermsquared.com [skin.dermsquared.com]

- 6. Structure-activity relationship study of central pyridine-derived TYK2 JH2 inhibitors: Optimization of the PK profile through C4' and C6 variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility Profile of Ethyl 2,4-dihydroxy-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 2,4-dihydroxy-6-methylnicotinate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its handling, formulation, and the development of efficient synthetic routes for various biologically active molecules. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant experimental and synthetic workflows.

Core Physicochemical Properties

This compound is a white to almost white crystalline powder. Its chemical structure, featuring both hydroxyl and ester functional groups, dictates its solubility characteristics.

Qualitative Solubility Profile

Initial assessments indicate that this compound exhibits solubility in polar organic solvents while being largely insoluble in water and nonpolar solvents.[1]

-

Soluble in: Methanol and other polar organic solvents.[1]

-

Insoluble in: Water, benzene, and ether.[1]

Quantitative Solubility Data (Estimated)

| Solvent | Nifedipine Solubility (g/L) | Nimodipine Solubility (mg/mL) | Temperature (°C) |

| Methanol | 26 | 62.5 | 20 |

| Ethanol | 17 | ~2 | 20 |

| Acetone | 250 | Soluble | 20 |

| DMSO | ~50 (as mg/mL) | ~25 | Not Specified |

| Dichloromethane | 160 | Not Specified | 20 |

| Ethyl Acetate | 50 | Not Specified | 20 |

| Water | Practically Insoluble | Insoluble | 20 |

Note: This data is for analogous compounds and should be used as an estimation. Experimental determination of solubility for this compound is highly recommended for specific applications.

Experimental Protocols

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound, based on the widely accepted shake-flask method.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

2. Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol, water)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation:

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration for HPLC calibration.

-

Create a series of calibration standards by diluting the stock solution.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solid reaches a constant value.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the HPLC calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Construct a calibration curve by plotting the peak areas of the calibration standards against their known concentrations.

-

Use the calibration curve to calculate the concentration of this compound in the diluted sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the original undiluted sample, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L or mg/mL).

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Role as a Pharmaceutical Intermediate

This compound serves as a crucial starting material in the synthesis of more complex, biologically active molecules. One notable application is in the preparation of analogs of Lucanthone, which have been investigated for their potential antitumor and bactericidal properties.[2][3]

Caption: Synthetic role of this compound as an intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,4-dihydroxy-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS No. 70254-52-3), a key intermediate in the synthesis of various biologically active compounds. This document outlines its key physical properties and provides detailed experimental protocols for their determination, targeting professionals in research and drug development.

Physicochemical Data Summary

The melting and boiling points of this compound are crucial parameters for its identification, purification, and handling in a laboratory setting. The reported values are summarized in the table below.

| Property | Value | Notes |

| Melting Point | 205 - 213 °C | A range is provided, with sources reporting specific values of 205 °C, 210 °C, and 210–213°C.[1][2][3] |

| Boiling Point | ~363.155 °C at 760 mmHg | One source provides this experimentally determined value. |

| ~446.0 ± 40.0 °C | This value is a predicted boiling point.[1][3] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for characterizing a chemical compound. The following are standard methodologies applicable to this compound.

Determination of Melting Point (Capillary Method)

This method is based on visually observing the temperature at which a small, powdered sample of the compound transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube gently on a hard surface.

-

Apparatus Setup:

-

Thiele Tube: Secure the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the heating oil within the Thiele tube.

-

Digital Apparatus: Insert the capillary tube into the designated sample holder in the apparatus.

-

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range. For a precise measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be reported as this range.

Determination of Boiling Point (Distillation Method)

For non-volatile compounds like this compound, distillation at atmospheric pressure can be challenging due to high boiling points. However, the general principle is as follows.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: Assemble a simple distillation apparatus. Place a small volume (e.g., 5-10 mL) of the liquid sample into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the recorded temperature is that of the vapor distilling into the condenser.

-

Heating: Gently heat the distillation flask.

-

Observation and Recording: As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is the boiling point at the recorded atmospheric pressure.

Visualized Workflows

To further elucidate the processes involved with this compound, the following diagrams, generated using Graphviz, illustrate key experimental and synthetic workflows.

Caption: Workflow for Melting Point Determination.

Caption: Synthesis of this compound.

References

Spectroscopic Profile of Ethyl 2,4-dihydroxy-6-methylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

-

IUPAC Name: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

-

CAS Number: 70254-52-3

-

Molecular Formula: C₉H₁₁NO₄

-

Molecular Weight: 197.19 g/mol

-

Appearance: White to off-white crystalline powder.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 2,4-dihydroxy-6-methylnicotinate. These predictions are based on established principles of spectroscopy and analysis of similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| -CH₃ (ring) | ~2.3 | Singlet | - |

| -OCH₂CH₃ | ~4.3 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.3 | Triplet | ~7.1 |

| -OH | Variable | Broad Singlet | - |

| Pyridine H | ~5.9 | Singlet | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |

| C=O (Ester) | 168-172 |

| C2, C4 | 160-165 |

| C6 | 155-160 |

| C3 | 100-105 |

| C5 | 95-100 |

| -OCH₂CH₃ | ~61 |

| -CH₃ (ring) | ~20 |

| -OCH₂CH₃ | ~14 |

IR (Infrared) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

| Functional Group | Predicted Absorption Range [cm⁻¹] |

| O-H stretch (H-bonded) | 3200-3500 (broad) |

| C-H stretch (sp³) | 2850-3000 |

| C=O stretch (Ester) | 1700-1730 |

| C=C, C=N stretch (Aromatic) | 1550-1650 |

| C-O stretch | 1000-1300 |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | Predicted m/z |

| [M]+• | 197 |

| [M-CH₂CH₃]+ | 168 |

| [M-OCH₂CH₃]+ | 152 |

| [M-COOCH₂CH₃]+ | 124 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of organic compounds and can be adapted for this compound.

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum.

-

Perform baseline correction if necessary.

-

Label the major absorption peaks.

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source such as electrospray ionization (ESI) or electron ionization (EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive and/or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 200-300 °C.

-

Mass Range: m/z 50-500.

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Unveiling the Potential: A Technical Guide to the Biological Activity of Ethyl 2,4-dihydroxy-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dihydroxy-6-methylnicotinate, a substituted pyridine derivative, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. While primarily recognized as a versatile chemical intermediate, its structural motifs—notably the dihydroxy-substituted pyridine core—suggest a rich, yet largely untapped, potential for a spectrum of biological activities. This technical guide consolidates the current understanding of this compound, presenting a comprehensive overview of its inferred biological potential, detailed experimental protocols for its evaluation, and a forward-looking perspective for future research. Although direct quantitative data on the biological activities of this specific compound are limited in published literature, its role as a precursor for potent bioactive molecules, including antitumor and bactericidal agents, underscores the importance of its thorough investigation.[1][2] This document serves as a foundational resource for researchers poised to explore the therapeutic promise of this intriguing molecule.

Chemical Profile and Synthesis

-

IUPAC Name: Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate

-

CAS Number: 70254-52-3

-

Molecular Formula: C₉H₁₁NO₄

-

Molecular Weight: 197.19 g/mol

-

Appearance: White to off-white crystalline powder

The synthesis of this compound is well-documented, with a common and efficient method involving the condensation of ethyl 3-aminocrotonate and diethyl malonate in the presence of a base such as sodium ethoxide. This reaction typically proceeds with good yield and high purity.[1]

Potential Biological Activities: An Evidence-Based Postulation

The chemical architecture of this compound provides a strong basis for postulating its involvement in several key biological processes. The presence of hydroxyl groups on the pyridine ring is a hallmark of many bioactive compounds, conferring potential for hydrogen bonding and interaction with biological targets.

Anticancer Potential

The core structure of this compound is a privileged scaffold in the development of novel anticancer agents.[1] Derivatives of dihydroxy-substituted pyridines have been shown to induce apoptosis and modulate the cell cycle in cancer cells. Furthermore, this compound is a known precursor in the synthesis of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers.[1] This strongly suggests that this compound itself, or its closely related derivatives, may exhibit direct or indirect anticancer effects.

Antimicrobial Activity

The structural similarity to known bactericidal compounds suggests that this compound may possess antimicrobial properties.[1][2] The pyridine ring is a common feature in many antimicrobial drugs, and the hydroxyl substitutions could enhance its interaction with microbial targets.

Anti-inflammatory Effects

Dihydroxy-substituted aromatic compounds are often associated with anti-inflammatory properties. This activity is frequently mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). The structure of this compound makes it a candidate for investigation as a potential anti-inflammatory agent.

Antioxidant Capacity

The dihydroxy substitution on the pyridine ring suggests a capacity for radical scavenging and chelation of metal ions, which are common mechanisms of antioxidant activity. This is a well-established property of many phenolic and dihydroxy-aromatic compounds.

Experimental Protocols for Biological Evaluation

To rigorously assess the postulated biological activities of this compound, the following detailed experimental protocols are provided as a guide for researchers.

Assessment of Cytotoxic (Anticancer) Activity

3.1.1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4][5][6]

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[3][5]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO, typically <0.5%) and untreated controls.[4]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4][5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[4]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Determination of Antimicrobial Activity

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9][10][11]

-

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The lowest concentration that shows no visible growth is the MIC.

-

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.[9]

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).[7]

-

Inoculation: Add the microbial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[7] Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[7][10]

-

Evaluation of Anti-inflammatory Activity

3.3.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.[12][13][14][15][16]

-

Principle: The assay quantifies the production of prostaglandins (e.g., PGE₂) from arachidonic acid by COX enzymes. The inhibition of this production by the test compound is measured.[13][14]

-

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Cofactors (e.g., hematin, epinephrine)

-

Assay buffer (e.g., Tris-HCl)

-

PGE₂ ELISA kit or LC-MS/MS for detection

-

96-well plates

-

-

Procedure:

-

Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare various concentrations.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

-

Inhibitor Addition: Add the test compound dilutions to the wells and pre-incubate. Include a positive control inhibitor (e.g., celecoxib for COX-2) and a vehicle control.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate at 37°C for a specific time (e.g., 10-20 minutes).

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of PGE₂ produced using an ELISA kit or by LC-MS/MS.[13][14]

-

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Assessment of Antioxidant Activity

3.4.1. DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[17][18][19][20][21][22]

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[17][20]

-

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well microplates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to a fixed volume of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[17][21]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[20]

-

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

EZH2 Inhibition Assay

Given its use as a precursor for EZH2 inhibitors, directly testing the inhibitory activity of this compound against EZH2 is a logical step.[23][24][25][26]

-

Principle: These assays typically measure the methylation of a histone H3 substrate by the EZH2 enzyme complex. Inhibition of this activity by a compound leads to a decrease in the measured signal.[24][25]

-

Materials:

-

Recombinant human EZH2/EED/SUZ12 complex

-

Histone H3 peptide or nucleosome substrate

-

S-Adenosyl-L-methionine (SAM) - methyl donor

-

Detection reagents (e.g., antibody specific for methylated H3K27, fluorescently labeled secondary antibody, or a system to detect the by-product S-adenosyl-L-homocysteine (SAH))

-

Assay buffer

-

384-well plates

-

Plate reader (fluorescence or luminescence)

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Enzyme and Substrate Addition: Add the EZH2 complex and the histone H3 substrate to the wells of the plate.

-

Inhibitor Addition: Add the compound dilutions to the wells. Include a known EZH2 inhibitor as a positive control and a vehicle control.

-

Reaction Initiation: Add SAM to start the methylation reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagents according to the specific assay kit's instructions.

-

Signal Measurement: Read the fluorescence or luminescence signal.

-

-

Data Analysis: Calculate the percentage of EZH2 inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

All quantitative data generated from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | IC₅₀ (µM) after 48h |

| MCF-7 (Breast) | Data to be determined |

| HeLa (Cervical) | Data to be determined |

| A549 (Lung) | Data to be determined |

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data to be determined |

| Escherichia coli | Data to be determined |

| Candida albicans | Data to be determined |

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Enzyme | IC₅₀ (µM) |

| COX-1 | Data to be determined |

| COX-2 | Data to be determined |

Table 4: Hypothetical Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | Data to be determined |

Table 5: Hypothetical EZH2 Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) |

| EZH2 | Data to be determined |

Visualizations: Workflows and Pathways

To visually represent the experimental and logical frameworks, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Caption: Postulated signaling pathways for the anticancer activity of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The structural analogies to known bioactive molecules, coupled with its role as a key synthetic intermediate, provide a strong rationale for its comprehensive biological evaluation. This technical guide offers a foundational framework for researchers to embark on this endeavor. Future research should focus on obtaining robust, quantitative data for its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Elucidation of its specific molecular targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The detailed experimental protocols provided herein are intended to facilitate these critical next steps in the investigation of this compound.

References

- 1. This compound|70254-52-3 [benchchem.com]

- 2. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. study.com [study.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 12. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. researchgate.net [researchgate.net]

- 19. iomcworld.com [iomcworld.com]

- 20. mdpi.com [mdpi.com]

- 21. marinebiology.pt [marinebiology.pt]

- 22. mdpi.com [mdpi.com]

- 23. bellbrooklabs.com [bellbrooklabs.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. Test Details - EZH2 Mutation Testing [knightdxlabs.ohsu.edu]

The Evolving Landscape of Substituted Pyridine Derivatives: A Technical Guide for Drug Discovery